

Application Notes and Protocols for MT-4 Cell Growth

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the successful culture of **MT-4** cells, a human T-cell leukemia line that is instrumental in HIV research and antiviral drug screening. Adherence to these guidelines will ensure reproducible results and optimal cell health for experimental applications.

I. Media and Supplements

Optimal growth and viability of **MT-4** cells are achieved using a specific combination of basal media and supplements. The most common and recommended formulation is detailed below.

A. Complete Growth Medium Formulation

The standard complete growth medium for MT-4 cells consists of:

- Basal Medium: RPMI 1640[1][2][3]
- Serum: 10% Fetal Bovine Serum (FBS), decomplemented[1][2][3]
- Additional Supplements: 2mM L-Glutamine[2]

For routine culture, the addition of antibiotics such as Penicillin-Streptomycin can be used to prevent bacterial contamination, although it is not always necessary if proper aseptic technique is maintained.[3]



B. Quantitative Data on Media and Supplements

The following table summarizes key quantitative parameters for the culture of **MT-4** cells in the recommended complete growth medium.

Parameter	Recommended Value	Notes
Seeding Density	2-3 x 10^5 cells/mL	For routine subculturing.[2]
Saturation Density	~9 x 10^5 cells/mL	Maximum cell density before subculturing is required.[2]
Doubling Time	Approximately 30 hours	Can vary based on cell health and specific culture conditions. [4]
Subculture Frequency	Every 2-3 days	Maintain cell density within the recommended range.
CO2 Concentration	5%	For maintaining physiological pH.[2][3][5]
Temperature	37°C	Standard incubation temperature for human cell lines.[2][3][5]

II. Experimental Protocols

Detailed methodologies for key procedures are provided to ensure consistency and reproducibility.

A. Cell Thawing Protocol

- Preparation: Warm the complete growth medium in a 37°C water bath for at least 30 minutes.
- Rapid Thawing: Quickly thaw the cryovial of MT-4 cells in the 37°C water bath by gently swirling. Do not submerge the cap.[1]

Methodological & Application





- Cell Transfer: Once thawed, immediately transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium.
- Centrifugation: Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature to pellet the cells.[1]
- Resuspension and Culture: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cells to a T-25 culture flask and incubate at 37°C with 5% CO2.[1]

B. Cell Passaging (Subculturing) Protocol

MT-4 cells are grown in suspension and require regular passaging to maintain logarithmic growth.

- Cell Collection: Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.
- Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
- Dilution: Based on the cell count, dilute the cell suspension to the recommended seeding density of 2-3 x 10⁵ cells/mL in a new culture flask with fresh, pre-warmed complete growth medium.[2]
- Incubation: Return the flask to the 37°C, 5% CO2 incubator.

C. Cryopreservation Protocol

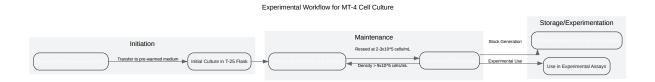
- Cell Preparation: Use cells in the logarithmic growth phase. Centrifuge the cell suspension at 1100 rpm for 4 minutes.[1]
- Resuspension in Freezing Medium: Discard the supernatant and resuspend the cell pellet in a pre-cooled (4°C) cryopreservation medium at a density of 5 x 10^6 to 1 x 10^7 cells/mL.[1]
 A common cryopreservation medium consists of 50% RPMI-1640, 40% FBS, and 10%
 DMSO.[1]



- Controlled Freezing: Aliquot the cell suspension into cryovials and place them in a controlledrate freezing container at -80°C for at least 24 hours.
- Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase for long-term storage.

III. Visualizations

A. Experimental Workflow for MT-4 Cell Culture



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Caption: Workflow for **MT-4** cell culture from thawing to experimentation.

B. Signaling Pathway Relevant to MT-4 Cell Growth (HTLV-1 Tax Protein)

MT-4 cells are transformed by the Human T-cell Leukemia Virus type 1 (HTLV-1), and the viral Tax protein plays a crucial role in regulating cell proliferation and survival.



Activates NF-кВ Pathway IKK Complex Phosphorylates IкВа Phosphorylation CREB Activation CREB Activation CREB Activation CREB Activation

Simplified HTLV-1 Tax Signaling in MT-4 Cells

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